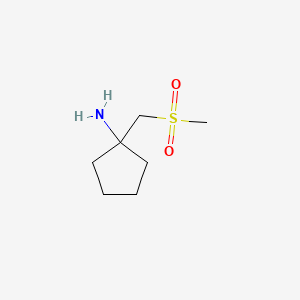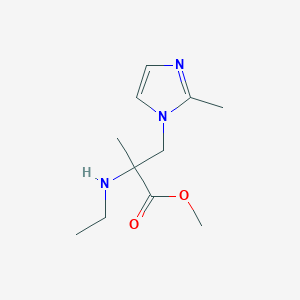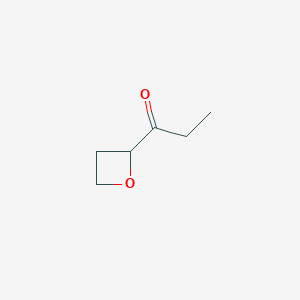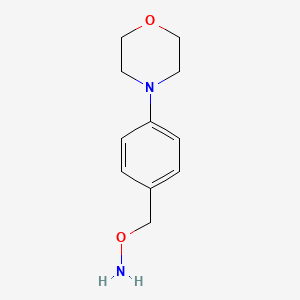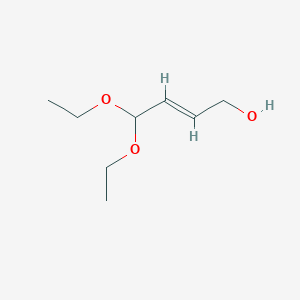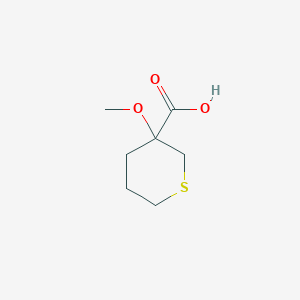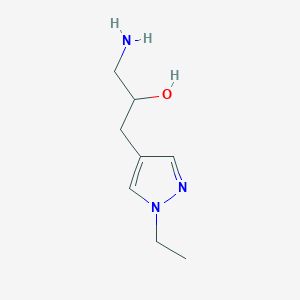
1-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propan-2-ol is a compound that belongs to the class of propanolamines. It features a pyrazole ring substituted with an ethyl group and an amino alcohol side chain.
Vorbereitungsmethoden
The synthesis of 1-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propan-2-ol typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with a suitable amine and reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reduction process.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including kinase inhibitors and anti-inflammatory agents.
Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.
Wirkmechanismus
The mechanism of action of 1-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The pathways involved often include signal transduction cascades and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
1-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propan-2-ol can be compared with other similar compounds such as:
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol: This compound has a methyl group instead of an ethyl group, which may affect its reactivity and binding affinity.
3-(1H-1,2,4-Triazol-1-yl)propan-1-ol: Featuring a triazole ring, this compound differs in its heterocyclic structure, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an amino and alcohol functional group, which confer distinct reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C8H15N3O |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
1-amino-3-(1-ethylpyrazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-2-11-6-7(5-10-11)3-8(12)4-9/h5-6,8,12H,2-4,9H2,1H3 |
InChI-Schlüssel |
DISUFHIJLQOQBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=N1)CC(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



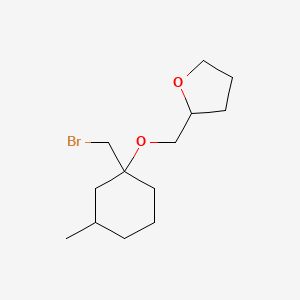
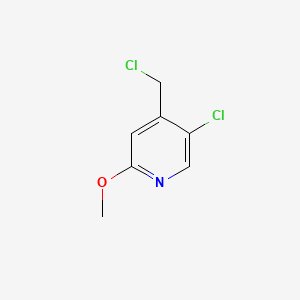

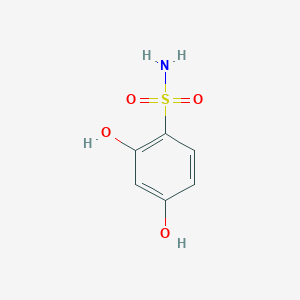
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13617744.png)
![(1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride](/img/structure/B13617746.png)
